Cas no 902732-98-3 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a benzodioxin and pyrazole moiety, offering potential utility in medicinal chemistry and agrochemical research. Its structure combines a rigid benzodioxin scaffold with a substituted pyrazole ring, which may enhance binding affinity and selectivity in biological targets. The compound’s sulfonamide group provides versatility for further functionalization, making it a valuable intermediate in synthetic applications. Its stability and well-defined molecular architecture suggest suitability for structure-activity relationship (SAR) studies. This compound is of interest for investigating enzyme inhibition or receptor modulation, particularly in contexts where heterocyclic sulfonamides demonstrate pharmacological relevance.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide structure
902732-98-3 structure
Product Name:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
CAS No:902732-98-3
MF:C13H15N3O4S
MW:309.340901613235
CID:6293377
PubChem ID:1509135
Update Time:2025-05-20

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
    • 902732-98-3
    • 1H-Pyrazole-4-sulfonic acid, 1,3-dimethyl-, (2,3-dihydrobenzo[1,4]dioxin-6-yl)amide
    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-sulfonamide
    • SMR000301340
    • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
    • HMS2653J23
    • CHEMBL1701296
    • JIDGVSGUHJTQCU-UHFFFAOYSA-N
    • AKOS001747085
    • MLS000661053
    • F5303-0193
    • Inchi: 1S/C13H15N3O4S/c1-9-13(8-16(2)14-9)21(17,18)15-10-3-4-11-12(7-10)20-6-5-19-11/h3-4,7-8,15H,5-6H2,1-2H3
    • InChI Key: JIDGVSGUHJTQCU-UHFFFAOYSA-N
    • SMILES: S(C1=CN(C)N=C1C)(NC1C=CC2=C(C=1)OCCO2)(=O)=O

Computed Properties

  • Exact Mass: 309.07832714g/mol
  • Monoisotopic Mass: 309.07832714g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 90.8Ų

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide Pricemore >>

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Additional information on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide: A Comprehensive Overview

The compound with CAS No. 902732-98-3, known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzodioxin ring system with a pyrazole moiety and a sulfonamide group. The benzodioxin component is notable for its aromatic stability and potential for bioisosteric replacements in drug design, while the pyrazole ring is known for its ability to act as a hydrogen bond donor or acceptor, enhancing the compound's bioavailability and target affinity.

Recent studies have highlighted the importance of sulfonamide groups in medicinal chemistry due to their ability to improve the pharmacokinetic properties of molecules. In this compound, the sulfonamide group is strategically positioned to potentially enhance solubility and stability while maintaining a favorable absorption profile. The dimethyl substitution on the pyrazole ring further modulates the electronic properties of the molecule, making it a promising candidate for various therapeutic applications.

One of the most exciting aspects of this compound is its potential as a lead molecule in drug discovery programs targeting specific biological pathways. For instance, researchers have explored its role in inhibiting enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The benzodioxin moiety has been shown to exhibit anti-inflammatory activity in vitro, suggesting that this compound could be developed into a novel anti-inflammatory agent with improved efficacy and reduced side effects compared to existing therapies.

In addition to its therapeutic potential, this compound has also been studied for its role in agrochemical applications. The pyrazole ring is known to confer fungicidal properties when incorporated into certain molecular frameworks. Recent experiments have demonstrated that this compound exhibits potent activity against plant pathogens such as Fusarium species and Alternaria alternata, making it a strong candidate for the development of next-generation fungicides.

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves a multi-step process that combines principles from both classical organic synthesis and modern catalytic methodologies. Key steps include the formation of the benzodioxin ring through oxidative coupling reactions and the subsequent attachment of the pyrazole-sulfonamide moiety via nucleophilic substitution or coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound can be produced on a scale suitable for preclinical testing.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed the compound's molecular formula (C17H18N4O5S) and molecular weight (408 g/mol), providing a solid foundation for further studies into its pharmacokinetics and toxicity profiles.

Looking ahead, ongoing research into this compound focuses on elucidating its mechanism of action at the molecular level. Preliminary data suggest that it interacts with key signaling pathways involved in inflammation and immune response, potentially offering new avenues for treating chronic diseases such as arthritis and allergic disorders. Furthermore, its ability to penetrate cellular membranes efficiently makes it an attractive candidate for targeted drug delivery systems.

In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide represents a significant advancement in chemical synthesis and drug discovery. Its unique combination of structural features positions it as a versatile tool for addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover its full potential, this compound stands poised to make a meaningful impact on both human health and agricultural productivity.

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